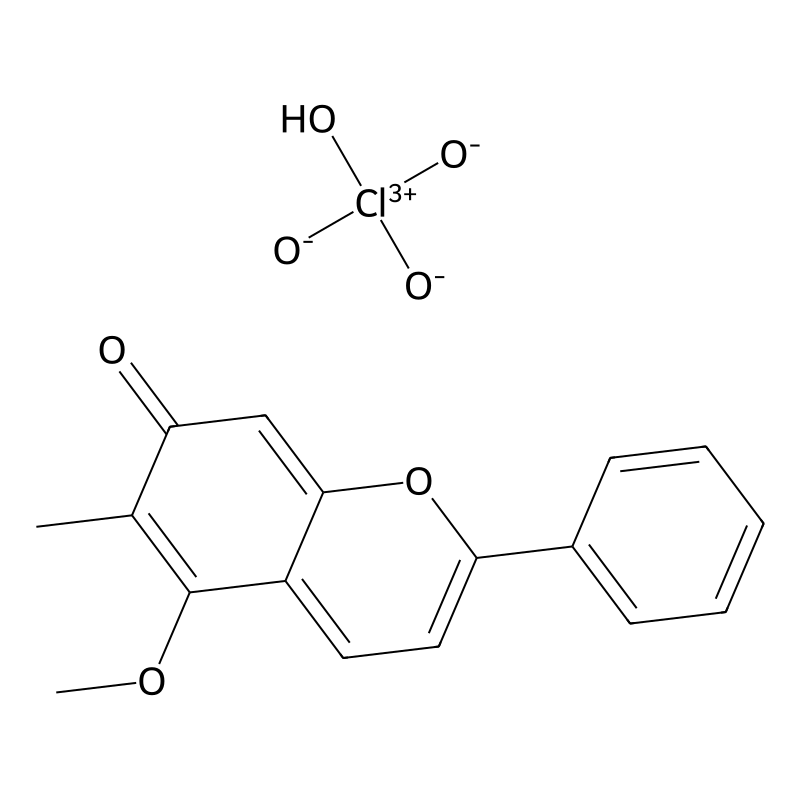

Dracorhodin perchlorate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Dracorhodin perchlorate is the stable perchlorate salt of dracorhodin, a bioactive anthocyanidin-type pigment naturally derived from the resin of Daemonorops draco (Dragon's blood). As a crystalline solid with a guaranteed analytical purity of ≥98%, it overcomes the inherent chemical instability of free anthocyanidins. It exhibits high organic processability, being soluble in solvents such as DMSO and DMF (up to 30 mg/mL), and maintains a documented shelf-life of over four years under standard -20°C storage. For industrial and scientific buyers, this specific salt form serves as an analytical reference standard for pharmacognosy and a precise, reproducible active pharmaceutical ingredient (API) for in vitro and in vivo pharmacological modeling.

Research Fit

Generic substitution with dracorhodin free base or crude botanical extracts introduces severe reproducibility and stability failures in both analytical and biological workflows. The free dracorhodin base is chemically unstable and rapidly reduces to a monomeric state, making it entirely unsuitable for formulation, long-term storage, or precise quantitative dosing [1]. Furthermore, attempting to substitute the pure perchlorate salt with crude Dragon's blood extracts introduces massive compositional variability; crude resins typically contain only 1.3% to 1.6% dracorhodin [1],[2]. Consequently, using crude mixtures in biological assays requires extreme overdosing to achieve the target concentration of the active pigment, which introduces unidentified confounding components that skew metabolic and apoptotic assay results [2]. Procuring the perchlorate salt specifically locks the flavylium core into a stable, quantifiable state required for rigorous scientific and regulatory workflows.

Substitution Risk

- Defined stable salt with consistent bioactivity

- Reproducible lot-to-lot assay response

- Suitable as verifiable reference standard

- Batch-to-batch bioactivity may vary despite similar HPLC content

- Parent compound instability may shift assay-response context

- Uncontrolled impurity profile may limit data reproducibility

References

- [1] Wang, Y., et al. (2022). Pharmacodynamics of Dracorhodin Perchlorate and Its Inflammation-Targeting Emulsion Gel for Wound Healing. Pharmaceutics, 14(11), 2378.

- [2] Lin, Y., et al. (2024). Hypoglycemic effects of dracorhodin and dragon blood crude extract from Daemonorops draco. Animal Cells and Systems, 28(1), 2315180.

Chemical Stability and Formulation Viability

The perchlorate salt configuration provides critical stabilization to the anthocyanidin core, which is otherwise highly prone to reduction. While dracorhodin free base is highly unstable and degrades rapidly, dracorhodin perchlorate maintains a stable crystalline state with a documented shelf life of ≥4 years at -20°C . This stabilization allows the compound to be successfully incorporated into complex delivery systems, such as inflammation-targeting emulsion gels, without losing its pharmacological activity [1].

| Evidence Dimension | Chemical stability of the flavylium core |

| Target Compound Data | Dracorhodin perchlorate: Stable crystalline solid, ≥4 years shelf life, formulation-compatible. |

| Comparator Or Baseline | Dracorhodin free base: Highly unstable, rapidly reduces to monomer. |

| Quantified Difference | Perchlorate salt prevents rapid degradation, enabling long-term storage and topical formulation. |

| Conditions | Standard laboratory storage and emulsion gel formulation environments. |

Procuring the perchlorate salt prevents rapid degradation of the active pigment during storage and enables the development of stable pharmaceutical formulations.

Assay Precision vs. Crude Botanical Extracts

In cellular assays, using pure dracorhodin perchlorate eliminates the severe confounding effects seen with crude extracts. A 10 µg/mL dose of pure dracorhodin perchlorate delivers the exact target concentration. In contrast, a 10 µg/mL dose of crude Dragon's blood extract delivers only ~0.13 µg/mL of the active dracorhodin principle, meaning the remaining >98% of the extract consists of uncharacterized matrix components that can trigger off-target biological responses [1].

| Evidence Dimension | Active principle delivery at matched dosing |

| Target Compound Data | 10 µg/mL Dracorhodin perchlorate delivers 10 µg/mL active compound. |

| Comparator Or Baseline | 10 µg/mL Crude Extract delivers ~0.13 µg/mL active compound. |

| Quantified Difference | 76-fold difference in active compound concentration at identical mass dosing. |

| Conditions | In vitro cellular assays (e.g., glucose uptake or proliferation models). |

Eliminates false-positive assay signals caused by unidentified matrix components, ensuring that observed cellular responses are strictly attributable to the target molecule.

Organic Processability and Stock Concentration

Dracorhodin perchlorate demonstrates high solubility in standard organic laboratory solvents, achieving approximately 30 mg/mL in DMSO and dimethyl formamide (DMF). This contrasts with its behavior in purely aqueous buffers, where it is only sparingly soluble (~0.2 mg/mL in a 1:4 DMSO:PBS mixture) . This organic solubility allows for the preparation of highly concentrated master stocks.

| Evidence Dimension | Maximum stock solution concentration |

| Target Compound Data | ~30 mg/mL in DMSO or DMF. |

| Comparator Or Baseline | ~0.2 mg/mL in aqueous buffer mixtures. |

| Quantified Difference | 150-fold increase in solubility using pure organic solvents. |

| Conditions | Standard laboratory stock preparation at room temperature. |

Allows the preparation of highly concentrated stock solutions, minimizing the volume of cytotoxic organic solvents introduced into sensitive cell culture models.

Pharmacopoeial Quality Control and HPLC Standardization

Because crude Dragon's blood resin is highly variable, pharmacopoeial monographs (such as the Chinese Pharmacopoeia) mandate dracorhodin quantification to certify authenticity. Dracorhodin perchlorate's ≥98% purity and chemical stability make it the mandatory reference standard for calibrating HPLC equipment and validating batch compliance[1].

Wound Healing and Emulsion Gel Formulation Development

Due to the stabilization provided by the perchlorate salt, this compound is perfectly suited for formulation into topical emulsion gels. It allows researchers to study tissue repair, fibroblast proliferation, and TLR4 pathway modulation in diabetic foot ulcer (DFU) models without the rapid degradation associated with the free base[1].

Mechanistic Apoptosis and Oncology Assays

In oncology research evaluating PI3K/Akt inhibition or caspase activation, precise dosing is critical. Utilizing pure dracorhodin perchlorate instead of crude extracts ensures that the observed apoptotic effects are directly linked to the target molecule, eliminating the confounding variables of uncharacterized botanical matrices [2].

Application Fit Matrix

References

- [1] Wang, Y., et al. (2022). Pharmacodynamics of Dracorhodin Perchlorate and Its Inflammation-Targeting Emulsion Gel for Wound Healing. Pharmaceutics, 14(11), 2378.

- [2] Lin, Y., et al. (2024). Hypoglycemic effects of dracorhodin and dragon blood crude extract from Daemonorops draco. Animal Cells and Systems, 28(1), 2315180.

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

2. Chen, X., Luo, J., Meng, L., et al. Dracorhodin perchlorate induces the apoptosis of glioma cells. Oncol. Rep. 35(4), 2364-2372 (2016).

Explore Compound Types